3-(2-Fluorophenoxy)cyclohexanamine
Description
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
3-(2-fluorophenoxy)cyclohexan-1-amine |
InChI |
InChI=1S/C12H16FNO/c13-11-6-1-2-7-12(11)15-10-5-3-4-9(14)8-10/h1-2,6-7,9-10H,3-5,8,14H2 |
InChI Key |
AQBOWYXTZZKNJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)OC2=CC=CC=C2F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with 3-(2-Fluorophenoxy)cyclohexanamine, differing in substituent groups, positions, or functional groups:
Table 1: Structural Comparison of Cyclohexanamine Derivatives
*Hypothetical calculation based on substituents.
Physicochemical Properties
- Lipophilicity: The fluorine atom in this compound likely increases logP compared to non-fluorinated analogs like 2-(2-methylphenoxy)cyclohexan-1-amine. For comparison, Fluorexetamine (logP ~2.5–3.0) exhibits higher lipophilicity due to its aryl and ketone groups .
- Solubility : The primary amine group in the target compound may enhance water solubility relative to tertiary amines (e.g., N-tert-butyl derivatives in ). However, fluorinated aromatic rings often reduce aqueous solubility .
- Stability: Fluorine’s electronegativity could stabilize the phenoxy group against metabolic degradation, as seen in fluorinated pharmaceuticals .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-Fluorophenoxy)cyclohexanamine, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution of a fluorophenol derivative with a cyclohexanamine precursor. Key steps include:
- Reagent Selection : Use NaBH₄ or LiAlH₄ for reductive amination, as demonstrated in fluorinated cyclohexanamine syntheses .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol facilitates recrystallization for purification .
- Purity Control : Confirm structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), with yields >85% achievable under inert atmospheres .
Q. How should researchers characterize the thermodynamic stability of this compound?
- Methodological Answer : Employ vapor pressure measurements (transpiration method) and differential scanning calorimetry (DSC):
- Vapor Pressure Analysis : Derive molar enthalpies of vaporization (ΔHvap) from temperature-dependent vapor pressures .
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures to determine thermal stability thresholds .
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer : A multi-technique approach is essential:
- Spectroscopy : ¹⁹F NMR (for fluorophenoxy group verification) and FTIR (amine N-H stretch at ~3300 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities <0.5% .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermochemical data for fluorinated cyclohexanamines?
- Methodological Answer : Apply computational and experimental cross-validation:
- Group-Contribution Methods : Estimate enthalpies of formation using Benson additivity rules .
- Quantum-Chemical Calculations : Perform DFT (e.g., B3LYP/6-311+G(d,p)) to validate experimental ΔHvap and phase-transition enthalpies .
Q. What strategies are effective for studying the compound’s pharmacological activity, such as γ-secretase inhibition?
- Methodological Answer : Design enzyme inhibition assays with structural analogs:
- In Vitro Assays : Use fluorogenic substrates (e.g., APP-C99 peptide) to quantify γ-secretase activity in HEK293 cells .
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of this compound with analogs lacking the fluorophenoxy group .
Q. How do intramolecular interactions (e.g., hydrogen bonding) influence the compound’s reactivity?
- Methodological Answer : Combine crystallography and computational modeling:
- X-ray Diffraction : Resolve spatial arrangements of the fluorophenoxy and amine groups .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability using AMBER or GROMACS .
Q. What experimental designs are suitable for evaluating the compound’s potential in DNA damage studies?
- Methodological Answer : Leverage assays inspired by phosphoramide mustard metabolites:
- Comet Assay : Quantify single-strand DNA breaks in Jurkat cells post-treatment .
- Reactive Oxygen Species (ROS) Detection : Use DCFH-DA fluorescence to assess oxidative stress linkage .
Q. How can researchers address discrepancies in bioactivity data across structurally similar compounds?
- Methodological Answer : Implement meta-analysis and machine learning:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
